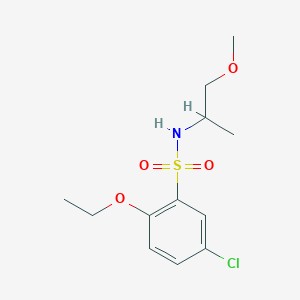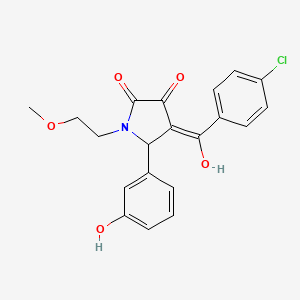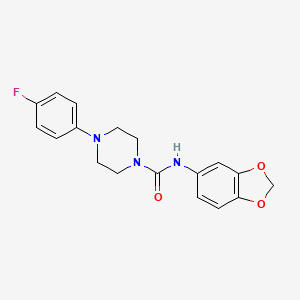
1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRB-2P and belongs to the class of chalcones. Chalcones are a group of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, studies have suggested that BRB-2P induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been found to inhibit the activity of various enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, this compound has also been found to exhibit various other biochemical and physiological effects. Studies have shown that BRB-2P exhibits anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of various enzymes that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potential as an anticancer agent. This compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using BRB-2P in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One of the most promising areas of research is its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BRB-2P and to optimize its cytotoxicity against cancer cells. Additionally, studies are needed to evaluate the potential toxicity of this compound and to develop strategies to minimize its toxicity. Other potential areas of research include the development of novel chalcone derivatives with improved anticancer activity and the evaluation of the anti-inflammatory and antioxidant properties of BRB-2P in various disease models.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be achieved through several methods. One of the most common methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,5-dimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then subjected to an aldol condensation reaction with acetone to yield this compound.
Applications De Recherche Scientifique
1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that BRB-2P exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-9(7-14-15(8)2)3-4-10(16)11-5-6-12(13)17-11/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZWXAXPLRFPO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[4-(3-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5419601.png)


![(4R)-4-{4-[4-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5419624.png)

![methyl 4-{[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]amino}benzoate](/img/structure/B5419642.png)
amine hydrochloride](/img/structure/B5419649.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5419653.png)

![2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5419666.png)
![6-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419673.png)
![2-(3-chlorophenyl)-5-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5419676.png)
![3-{6-[(2-methoxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenol](/img/structure/B5419690.png)